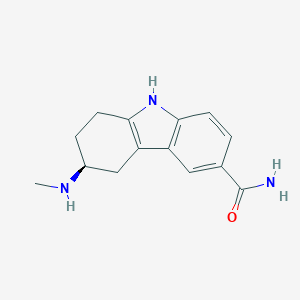

ent-Frovatriptan

描述

ent-Frovatriptan: is a compound belonging to the class of triptan drugs, which are primarily used for the treatment of migraine headaches. It is a serotonin receptor agonist that specifically targets the 5-HT1B and 5-HT1D receptors. This compound is known for its ability to cause vasoconstriction of arteries and veins that supply blood to the head, thereby alleviating migraine symptoms .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Frovatriptan involves several steps, starting from the appropriate precursors. One common method involves the reaction of a carbazole derivative with various reagents to form the desired triptan structure. The reaction conditions typically include the use of solvents like methanol and catalysts to facilitate the formation of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final pharmaceutical-grade product .

化学反应分析

Types of Reactions: ent-Frovatriptan undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

科学研究应用

ent-Frovatriptan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of triptans and their interactions with various reagents.

Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.

Medicine: Primarily used for the treatment of migraines, with ongoing research into its efficacy and safety for other neurological conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用机制

The mechanism of action of ent-Frovatriptan involves its selective agonism of the 5-HT1B and 5-HT1D receptors in cranial arteries. This leads to vasoconstriction and a reduction in sterile inflammation associated with antidromic neuronal transmission. By narrowing the blood vessels around the brain, this compound alleviates the pain associated with migraines .

相似化合物的比较

- Sumatriptan

- Rizatriptan

- Naratriptan

- Zolmitriptan

Comparison: While all these compounds are triptans and share a similar mechanism of action, ent-Frovatriptan is unique in its pharmacokinetic properties. It has a longer half-life compared to other triptans, making it particularly suitable for patients who experience prolonged migraine attacks. Additionally, its high affinity for the 5-HT1B and 5-HT1D receptors contributes to its efficacy in treating migraines .

生物活性

ent-Frovatriptan is a deuterium-labeled derivative of frovatriptan, a medication primarily used for the treatment of migraines. As a serotonin receptor agonist, it specifically targets the 5-HT1B and 5-HT1D receptors, which play crucial roles in the modulation of migraine symptoms through vasoconstriction and inhibition of neurogenic inflammation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical findings.

This compound acts as an agonist at the serotonin 5-HT1B and 5-HT1D receptors. Upon binding to these receptors, it induces vasoconstriction in cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP). This dual action helps alleviate migraine symptoms effectively. The succinate moiety in this compound enhances its solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacological Properties

The pharmacological profile of this compound is similar to that of its parent compound frovatriptan. Key properties include:

- Binding Affinity : this compound exhibits a high binding affinity for the 5-HT1B receptor, approximately four times higher than sumatriptan, making it one of the most potent agonists in this class .

- Selectivity : It shows higher selectivity for cerebral vasculature compared to coronary vasculature, minimizing potential cardiovascular side effects .

- Efficacy : Clinical studies indicate that this compound is effective in both acute treatment and prophylaxis of migraines, particularly menstrual migraines .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics relevant to its clinical use:

| Parameter | Value |

|---|---|

| Half-life | Approximately 26 hours |

| Oral Bioavailability | 22%–30% |

| Time to Peak Concentration | 2–3 hours |

| Metabolism | Hepatic via CYP 1A2 |

| Renal Clearance | Approximately 40% |

This compound's half-life is notably longer than other triptans, allowing for less frequent dosing. Its pharmacokinetics are not significantly affected by age or mild-to-moderate hepatic impairment, making it suitable for a wide range of patients .

Clinical Findings

Clinical studies have demonstrated the effectiveness and tolerability of this compound in various patient populations. Notable findings include:

- Efficacy in Acute Treatment : A study reported that patients experienced significant improvement in migraine symptoms when treated with this compound compared to traditional therapies .

- Tolerability : Patients generally rated this compound higher in terms of tolerability compared to previous triptans, suggesting a favorable side effect profile .

- Case Studies : Several case reports highlight successful outcomes with this compound administration in patients with chronic migraines who had unresponsive episodes to other treatments .

属性

IUPAC Name |

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422821 | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-18-8 | |

| Record name | (S)-Frovatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158930-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。